molecular formula C10H18N2O2S2 B3958500 3-[(Piperidylthioxomethyl)amino]thiolane-1,1-dione

3-[(Piperidylthioxomethyl)amino]thiolane-1,1-dione

Cat. No.: B3958500
M. Wt: 262.4 g/mol
InChI Key: NBQGTGFVYJUKCR-UHFFFAOYSA-N
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Description

3-[(Piperidylthioxomethyl)amino]thiolane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a thiolane-1,1-dione core substituted with a piperidylthioxomethylamino group. The 1,1-dioxothiolane moiety imparts metabolic stability and polarity, while the piperidylthioxomethyl substituent may enhance binding affinity to biological targets due to its conformational flexibility and sulfur-containing functional group .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S2/c13-16(14)7-4-9(8-16)11-10(15)12-5-2-1-3-6-12/h9H,1-8H2,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQGTGFVYJUKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Piperidylthioxomethyl)amino]thiolane-1,1-dione typically involves the reaction of piperidine derivatives with thiolane-1,1-dione under controlled conditions. One common method includes the use of piperidine and thiolane-1,1-dione in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring the efficient production of 3-[(Piperidylthioxomethyl)amino]thiolane-1,1-dione .

Chemical Reactions Analysis

Types of Reactions

3-[(Piperidylthioxomethyl)amino]thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(Piperidylthioxomethyl)amino]thiolane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Piperidylthioxomethyl)amino]thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the molecular formulas, substituents, and key properties of 3-[(Piperidylthioxomethyl)amino]thiolane-1,1-dione with structurally related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
3-[(Piperidylthioxomethyl)amino]thiolane-1,1-dione (hypothetical) Not explicitly provided Estimated ~300 Piperidylthioxomethylamino Likely moderate solubility due to sulfone and amine groups; potential CNS activity
3-[(4-Methoxyphenyl)amino]-1λ⁶-thiolane-1,1-dione C₁₁H₁₅NO₃S 241.31 4-Methoxyphenylamino Higher lipophilicity due to aromatic methoxy group; may limit aqueous solubility
3-[(2-Methylpropyl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride C₈H₁₇NO₂S·HCl 328.733 Isobutylamino (as hydrochloride salt) Enhanced solubility in polar solvents; salt form improves bioavailability
3-Chloro-N-[(1,1-dioxothiolan-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine C₁₁H₁₂ClF₃N₂O₂S 328.733 Chloro, trifluoromethylpyridine Electron-withdrawing groups enhance stability; potential agrochemical applications
3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1λ⁶-thiolane-1,1-dione dihydrochloride C₁₂H₂₈Cl₂N₂O₂S Not provided Branched alkylamino (dihydrochloride) High water solubility; complex amine structure may influence receptor selectivity
Key Observations:
  • Substituent Effects :
    • Aromatic vs. Aliphatic Groups : The 4-methoxyphenyl derivative exhibits higher lipophilicity compared to aliphatic analogs (e.g., isobutyl ), impacting membrane permeability and metabolic pathways.
    • Salt Forms : Hydrochloride salts (e.g., ) significantly improve aqueous solubility, critical for oral bioavailability.
    • Electron-Withdrawing Groups : The chloro-trifluoromethylpyridine substituent in enhances stability against enzymatic degradation, making it suitable for agrochemical use.

Pharmacological and Industrial Relevance

  • Metabolic Stability: The sulfone group in thiolane-1,1-dione derivatives resists oxidation, a feature leveraged in drug design (e.g., Drospirenone analogs in ).
  • Target Selectivity : The piperidylthioxomethyl group in the target compound may interact with enzymes or receptors requiring flexible, sulfur-containing ligands, differing from rigid aromatic analogs .
  • Agrochemical Potential: The chloro-trifluoromethylpyridine derivative highlights the role of electron-withdrawing groups in pesticidal activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(Piperidylthioxomethyl)amino]thiolane-1,1-dione
Reactant of Route 2
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